

A Technical Guide to Commercial Sources and Purity of Pyruvic Acid-13C2

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Compound of Interest

Compound Name: Pyruvic acid-13C2

Cat. No.: B15559712

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity assessment of **Pyruvic acid-13C2**, a critical isotopically labeled compound in metabolic research and the development of hyperpolarized magnetic resonance imaging (MRI) contrast agents. This guide offers detailed information on commercial suppliers, typical purity specifications, and step-by-step experimental protocols for verifying both chemical and isotopic purity.

Commercial Availability of Pyruvic Acid-13C2

The commercial landscape for **Pyruvic acid-13C2** is dominated by a few key suppliers specializing in stable isotope-labeled compounds. These companies offer various forms of the product, including the free acid and its sodium salt, with varying levels of isotopic enrichment and chemical purity. For researchers and professionals in drug development, selecting a supplier that provides comprehensive analytical data and meets specific quality requirements is paramount. Below is a summary of prominent commercial sources and their typical product specifications.

Supplier	Product Name	Isotopic Purity (atom % ^{13}C)	Chemical Purity	Form
Sigma-Aldrich (Merck)	Pyruvic-1,2- $^{13}\text{C}_2$ acid	$\geq 99\%$	$\geq 99\%$ (CP)	Liquid
Pyruvic acid-1,2- $^{13}\text{C}_2, \text{d}4$	$\geq 99\%$	$\geq 99\%$ (CP)	Liquid	
Pyruvic-1,2- $^{13}\text{C}_2$ acid, API for Clinical Studies	$\geq 99\%$	$\geq 95\%$ (CP)	Liquid	
Cambridge Isotope Laboratories, Inc. (CIL)	Pyruvic acid (1,2- $^{13}\text{C}_2$, 99%)	99%	98%	Neat
Sodium pyruvate (2,3- $^{13}\text{C}_2$, 99%)	99%	98%	Individual	
LGC Standards	Pyruvic Acid- $^{13}\text{C}_2$	Not specified	Not specified	Not specified
Pyruvic Acid Sodium Salt- $^{13}\text{C}_2$	Not specified	Not specified	10 mg, 50 mg, 100 mg	
HANGZHOU LEAP CHEM CO., LTD.	PYRUVIC-2 3- $^{13}\text{C}_2$ ACID SODIUM SALT	Not specified	Not specified	Not specified

Purity Assessment: A Critical Step

Ensuring the high purity of **Pyruvic acid- $^{13}\text{C}_2$** is crucial for the accuracy and reproducibility of experimental results. Both chemical and isotopic purity must be rigorously assessed. Chemical impurities can interfere with biological assays or introduce artifacts in analytical measurements, while isotopic impurities can affect the sensitivity and quantification in isotope tracing studies. The primary analytical techniques for purity assessment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols

I. Determination of Chemical Purity by Quantitative ^1H NMR Spectroscopy

Quantitative ^1H NMR (qNMR) is a powerful technique for determining the absolute purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.

Methodology:

- Selection of Internal Standard: Choose an internal standard that has a simple ^1H NMR spectrum, is chemically stable, not volatile, and has at least one signal that is well-resolved from the signals of Pyruvic acid and any potential impurities. Maleic acid or 1,4-Dioxane are suitable choices. The purity of the internal standard must be certified.
- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of the **Pyruvic acid-13C2** sample into a clean, dry vial.
 - Accurately weigh an equimolar amount of the chosen internal standard into the same vial.
 - Dissolve the mixture in a known volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., D_2O , DMSO-d_6) that completely dissolves both the sample and the standard.
 - Transfer the solution to a 5 mm NMR tube.
- NMR Data Acquisition:
 - Acquire a ^1H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.
 - Ensure quantitative acquisition conditions:
 - Relaxation Delay (d1): Set to at least 5 times the longest T_1 relaxation time of the protons being quantified in both the analyte and the standard. A delay of 30-60 seconds is generally sufficient.

- Pulse Angle: Use a 90° pulse.
- Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated.
- Proton Decoupling: Not applicable for ^1H NMR.
- Data Processing and Analysis:
 - Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).
 - Carefully phase the spectrum and perform a baseline correction.
 - Integrate a well-resolved signal from Pyruvic acid (e.g., the methyl protons) and a signal from the internal standard.
 - Calculate the purity using the following formula:

Purity (%) = $(I_{\text{sample}} / N_{\text{sample}}) * (N_{\text{std}} / I_{\text{std}}) * (MW_{\text{sample}} / m_{\text{sample}}) * (m_{\text{std}} / MW_{\text{std}}) * P_{\text{std}}$

Where:

- I = Integral value
- N = Number of protons giving rise to the signal
- MW = Molecular weight
- m = mass
- P_std = Purity of the internal standard

II. Determination of Isotopic Purity by Mass Spectrometry

Mass spectrometry is the definitive method for determining the isotopic enrichment of labeled compounds. High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose.

Methodology:

- Sample Preparation:
 - Prepare a dilute solution of the **Pyruvic acid-13C2** sample in a suitable solvent (e.g., methanol, acetonitrile/water). The concentration should be optimized for the mass spectrometer being used, typically in the low $\mu\text{g/mL}$ range.
- Mass Spectrometry Analysis:
 - Instrumentation: Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument.
 - Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for pyruvic acid, detecting the $[\text{M}-\text{H}]^-$ ion.
 - Data Acquisition: Acquire the mass spectrum in full scan mode over a mass range that includes the expected masses of the unlabeled, single-labeled, and double-labeled pyruvic acid. Ensure sufficient resolution to separate the isotopic peaks.
- Data Analysis:
 - Identify the ion corresponding to the fully labeled **Pyruvic acid-13C2** ($[\text{C}_2\text{H}_3\text{O}_3]^-$ at m/z 90.01) and the ions corresponding to lower labeled species (e.g., $[\text{C}_2\text{H}_3\text{O}_3]^-$ at m/z 89.01 and $[\text{C}_2\text{H}_3\text{O}_3]^-$ at m/z 88.00).
 - Correction for Natural Isotope Abundance: The observed intensities of the isotopic peaks must be corrected for the natural abundance of ^{13}C (approximately 1.1%) and other isotopes (e.g., ^{17}O , ^{18}O). This can be done using established algorithms or software packages that take the elemental composition of the molecule into account.
 - Calculation of Isotopic Purity: After correction, the isotopic purity is calculated as the ratio of the intensity of the peak corresponding to the fully labeled species to the sum of the

intensities of all isotopic peaks (unlabeled, partially labeled, and fully labeled).

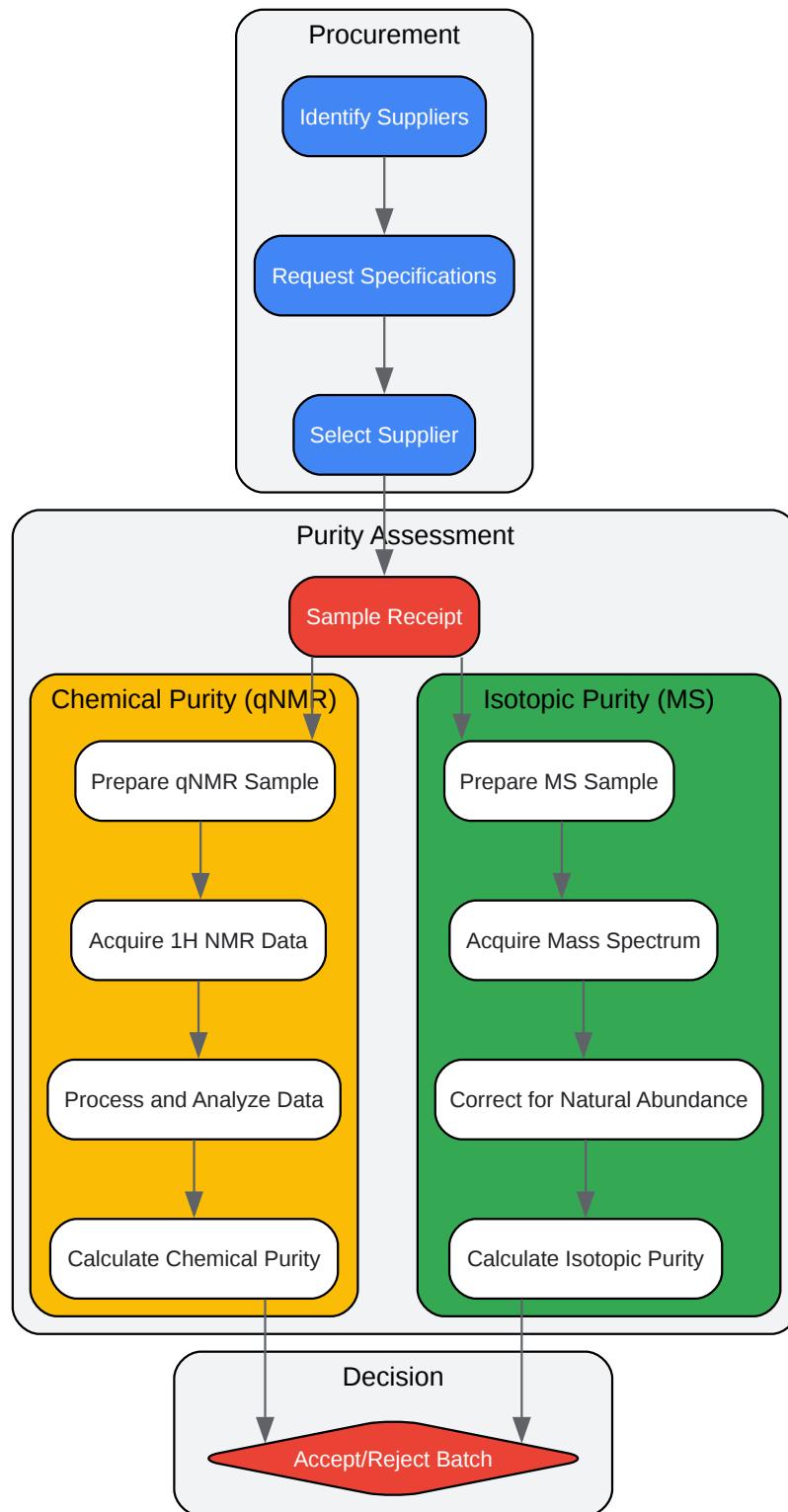
Isotopic Purity (%) = $(\text{Corrected Intensity of M+2}) / (\text{Sum of Corrected Intensities of M, M+1, M+2}) * 100$

Where M is the mass of the unlabeled pyruvic acid.

Visualizing the Workflow

The following diagram illustrates the general workflow for the procurement and purity verification of **Pyruvic acid-13C2**.

Workflow for Procurement and Purity Verification of Pyruvic acid-13C2

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